molecular formula C15H15NO4S2 B14973329 methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thiophene-2-carboxylate

methyl 3-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)thiophene-2-carboxylate

Cat. No.: B14973329
M. Wt: 337.4 g/mol
InChI Key: QMTBRXPJOJCAFL-UHFFFAOYSA-N
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Description

Methyl 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylate is a complex organic compound that features a combination of a tetrahydroisoquinoline moiety and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common approach is the Pictet-Spengler reaction, which forms the tetrahydroisoquinoline core. This reaction involves the condensation of an arylamine with an aldehyde or ketone in the presence of an acid catalyst .

For the sulfonylation step, sulfonyl chlorides are often used as reagents. The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Methyl 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of methyl 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylate is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its sulfonyl and thiophene moieties. These interactions can modulate biological pathways and result in therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-(1,2,3,4-tetrahydroisoquinoline-2-sulfonyl)thiophene-2-carboxylate is unique due to the combination of the tetrahydroisoquinoline and thiophene moieties, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development .

Properties

Molecular Formula

C15H15NO4S2

Molecular Weight

337.4 g/mol

IUPAC Name

methyl 3-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)thiophene-2-carboxylate

InChI

InChI=1S/C15H15NO4S2/c1-20-15(17)14-13(7-9-21-14)22(18,19)16-8-6-11-4-2-3-5-12(11)10-16/h2-5,7,9H,6,8,10H2,1H3

InChI Key

QMTBRXPJOJCAFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC3=CC=CC=C3C2

Origin of Product

United States

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